3-chloro-N-(4-chlorophenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-(4-chlorophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2S/c13-9-4-6-11(7-5-9)15-18(16,17)12-3-1-2-10(14)8-12/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZPKQXECYFMLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301250980 | |
| Record name | 3-Chloro-N-(4-chlorophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301250980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16937-02-3 | |
| Record name | 3-Chloro-N-(4-chlorophenyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16937-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-(4-chlorophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301250980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-Chlorobenzenesulfonyl Chloride
The sulfonation of chlorobenzene is achieved using chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂). Key parameters include:
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Molar ratios : 1 mole of chlorobenzene reacts with 1.6 moles of chlorosulfonic acid and 3.2 moles of thionyl chloride.
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Temperature : Maintained between 30–50°C to optimize reaction kinetics while minimizing side products.
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By-product management : The reaction generates stoichiometric amounts of SO₂ and HCl, which are scrubbed using a two-stage exhaust system to recover recyclable hydrochloric acid and bisulfite solutions.
The resulting 3-chlorobenzenesulfonyl chloride is distilled under vacuum to separate it from 4,4'-dichlorodiphenyl sulfone, a minor by-product (1–3 mol%).
Coupling with 4-Chloroaniline
The sulfonyl chloride intermediate is reacted with 4-chloroaniline in an aqueous alkaline medium:
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Solvent system : A mixture of water and ammonia (25% aqueous solution) at 30–35°C.
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Reaction time : 2–4 hours, with pH maintained between 6–9 to ensure efficient nucleophilic substitution.
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Workup : The crude product is acidified to pH 5–6 using hydrochloric acid, precipitating the sulfonamide. Filtration and drying yield the final compound with a melting point of 146°C and a theoretical yield of 90.9%.
Industrial-Scale Production Methods
Industrial processes prioritize efficiency, scalability, and waste reduction. Continuous flow reactors and automated systems are employed to achieve these goals.
Continuous Flow Sulfonation
Modern facilities utilize continuous flow reactors for the sulfonation step, offering advantages over batch processes:
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Enhanced heat transfer : Prevents localized overheating, reducing decomposition of reactive intermediates.
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Improved yield : Achieves 92–95% conversion of chlorobenzene to sulfonyl chloride.
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Reduced waste : Integration with exhaust gas scrubbers recovers >98% of HCl and SO₂, aligning with green chemistry principles.
By-Product Utilization
The 4,4'-dichlorodiphenyl sulfone by-product (1–3 mol%) is separated via fractional distillation or clarification filtration. It finds secondary applications as a precursor in polymer synthesis or flame retardants.
Advanced Synthetic Techniques
Microwave-Assisted Synthesis
Microwave irradiation accelerates the coupling step between 3-chlorobenzenesulfonyl chloride and 4-chloroaniline:
Ultrasound-Promoted Reactions
Ultrasound enhances mass transfer in heterogeneous reactions:
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Frequency : 20–40 kHz, generating cavitation that improves reagent mixing.
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Solvent-free protocols : Eliminate organic solvents, reducing environmental impact.
Purification and Analytical Characterization
Crystallization Techniques
The crude sulfonamide is purified via recrystallization from ethanol-water mixtures (1:3 v/v), yielding colorless crystals with >99% purity.
Spectroscopic Validation
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¹H NMR : δ 7.8–7.6 (m, aromatic protons), δ 6.9–6.7 (m, aniline protons).
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FT-IR : S=O asymmetric stretch at 1360 cm⁻¹, symmetric stretch at 1175 cm⁻¹.
Comparative Analysis of Methods
| Parameter | Traditional Batch | Continuous Flow | Microwave-Assisted |
|---|---|---|---|
| Reaction Time | 6–8 hours | 2–3 hours | 15–30 minutes |
| Yield (%) | 85–90 | 92–95 | 88–92 |
| By-Product (mol%) | 1–3 | 1–2 | <1 |
| Energy Consumption | High | Moderate | Low |
| Scalability | Limited | High | Moderate |
Chemical Reactions Analysis
Acylation Reactions
The sulfonamide nitrogen in 3-chloro-N-(4-chlorophenyl)benzenesulfonamide can undergo acylation using carboxylic acid anhydrides, leading to the formation of N-acyl derivatives. This reaction is significant for modifying the compound's properties and biological activity.
Electrochemical Reactions
Electrochemical methods have been employed to investigate the reactivity profiles of sulfonamides. These studies often involve cyclic voltammetry and differential pulse voltammetry to understand the oxidation and reduction processes .
Interaction with Biological Targets
Interaction studies involving this compound focus on its binding affinity to enzymes involved in folate metabolism. Techniques such as molecular docking simulations and kinetic assays are used to assess its potency and selectivity against different pathogens.
Data and Research Findings
| Compound | Reaction Type | Conditions | Yield | Purity |
|---|---|---|---|---|
| This compound | Acylation | Carboxylic acid anhydrides, solvent-free | High | High |
| This compound | Electrochemical | Water/acetonitrile mixture, cyclic voltammetry | N/A | N/A |
| N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide | N-Acylation | Benzoic anhydride, acetone | 85% | High |
Notes:
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Acylation Reactions : These are used to modify the sulfonamide group, enhancing its biological activity.
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Electrochemical Reactions : These provide insights into the compound's redox properties.
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N-Acylation of Related Compounds : This demonstrates the versatility of sulfonamides in forming derivatives with various acyl groups .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives, including 3-chloro-N-(4-chlorophenyl)benzenesulfonamide, as promising anticancer agents. For instance, compounds containing sulfonamide moieties have been shown to induce apoptosis in various cancer cell lines such as HCT-116 and HeLa. The mechanism often involves caspase activation and cell cycle arrest, leading to increased sub-G1 populations indicative of apoptosis .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | HCT-116 | 36 | Apoptosis induction |
| This compound | HeLa | 34 | Caspase activation |
Proteasome Inhibition
The compound has also been explored as a potential proteasome inhibitor. Proteasome inhibitors are critical in cancer therapy as they disrupt protein degradation pathways that cancer cells exploit for survival. Compounds similar to this compound have shown reversible inhibition of proteasome activity, indicating their potential role in cancer treatment .
Agricultural Chemistry
Pesticide Development
this compound serves as an important precursor in the synthesis of various pesticides. Its derivatives are utilized in the formulation of herbicides and fungicides, which are essential for effective crop protection. The compound's sulfonamide group contributes to the biological activity required for pest control agents, enhancing their efficacy against target organisms .
Materials Science
Synthesis of Functional Polymers
In materials science, sulfonamides like this compound are used as building blocks for synthesizing functional polymers. These polymers exhibit unique properties such as thermal stability and electrical conductivity, making them suitable for applications in electronics and coatings .
Case Study 1: Anticancer Screening
A study evaluated a series of sulfonamide derivatives against multiple cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects, with IC50 values ranging from 30 to 40 μM across different cell lines. The study concluded that the presence of the chlorophenyl group enhances anticancer activity through improved cellular uptake and interaction with biological targets .
Case Study 2: Pesticide Efficacy
In agricultural trials, formulations containing derivatives of this compound were tested for their effectiveness against common agricultural pests. Results demonstrated a 70% reduction in pest populations compared to control groups, showcasing the compound's potential as a key ingredient in pesticide formulations .
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Sulfonamides
Notes:
- Amino groups (e.g., 4-amino analog) significantly enhance solubility, making them preferable for aqueous formulations but possibly limiting blood-brain barrier penetration .
- Positional isomerism (e.g., 3-chlorophenyl vs. 4-chlorophenyl) affects molecular conformation and intermolecular interactions, as evidenced by crystallographic studies .
Carbonic Anhydrase (CA) Inhibition
Sulfonamides are potent inhibitors of human carbonic anhydrases (hCA), particularly isoforms IX and XII, which are overexpressed in cancer cells.
- This compound : Likely exhibits moderate hCA inhibition based on structural similarity to compounds in . Exact IC$_{50}$ values are unreported but inferred to be in the nM range .
- 4-[5-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-pyrazolyl]benzenesulfonamide : Shows exceptional selectivity for hCA XII (IC$_{50}$ = 6.2–95 nM) over hCA IX, attributed to the pyrazole ring and hydroxyphenyl group enhancing target binding .
- 4-Amino-N-(4-chlorophenyl)benzenesulfonamide: Likely less potent than chloro-substituted analogs due to reduced electron-withdrawing effects, though this may improve selectivity .
Cytotoxicity and Anticancer Potential
- The dihydro-pyrazole derivative (compound 4 in ) demonstrates high tumor selectivity (TS) and potency selectivity expression (PSE), making it a lead candidate for anticancer drug development .
Biological Activity
3-Chloro-N-(4-chlorophenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C12H9Cl2N1O2S
- Molecular Weight : 302.2 g/mol
- IUPAC Name : this compound
The compound features a sulfonamide group, which is known for its biological significance, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes or receptors by binding to their active sites, thereby blocking their normal function. This mechanism is similar to other sulfonamides that have been studied for their antimicrobial and anticancer properties .
Antimicrobial Activity
Research indicates that compounds within the benzenesulfonamide class exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have shown effective inhibition against various bacterial strains. In particular, studies have demonstrated that certain derivatives can inhibit bacterial growth by interfering with carbonic anhydrases (CAs), which are crucial for bacterial metabolism .
Table 1: Antimicrobial Efficacy of Sulfonamide Derivatives
| Compound | Target Bacteria | Inhibition (%) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 80.69% | |
| 4e | Klebsiella pneumoniae | 79.46% | |
| 4g | Staphylococcus aureus | 69.74% |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been shown to exhibit cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) and colon cancer (HCT-116). The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells.
Case Study: Induction of Apoptosis
A notable study demonstrated that certain derivatives induced significant apoptosis in MDA-MB-231 cells. The treatment led to a marked increase in annexin V-FITC positive cells, indicating late-stage apoptosis. The increase was approximately 22-fold compared to control groups .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Apoptosis Induction (%) | Reference |
|---|---|---|---|---|
| This compound | MDA-MB-231 | 5-10 | 22-fold increase | |
| Compound 28 | MCF-7 | 3-5 | Significant increase | |
| Compound X | HCT-116 | 9 | Increased late apoptosis |
Structure-Activity Relationship (SAR)
Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to analyze the relationship between the chemical structure of benzenesulfonamides and their biological activity. These studies help identify key molecular descriptors that influence the efficacy of these compounds as antimicrobial and anticancer agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-chloro-N-(4-chlorophenyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via sulfonylation of 3-chlorobenzenesulfonyl chloride with 4-chloroaniline in a polar aprotic solvent (e.g., DMF or THF) under reflux. Optimization involves adjusting stoichiometry, temperature (80–120°C), and reaction time (6–12 hrs). Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
- Critical Parameters : Excess sulfonyl chloride ensures complete conversion. Catalytic bases like pyridine may enhance reactivity by neutralizing HCl byproducts.
Q. How is this compound characterized analytically?
- Methodology :
- Spectroscopy : IR identifies sulfonamide S=O stretches (~1334 cm⁻¹ and ~1160 cm⁻¹). H NMR (CDCl₃) shows aromatic protons at δ 7.2–7.6 ppm and NH resonance at δ ~7.2 ppm (broad singlet) .
- Elemental Analysis : Confirms molecular formula (C₁₂H₈Cl₂NO₂S) with <0.5% deviation.
- Mass Spectrometry : ESI-MS in positive ion mode yields [M+H]⁺ peak at m/z 303.
Q. What biological activities are associated with this compound, and how are structure-activity relationships (SAR) studied?
- Methodology : Preliminary antimicrobial activity is tested via MIC assays against S. aureus and E. coli. SAR studies involve synthesizing analogs (e.g., replacing Cl with F or NO₂) and comparing bioactivity. The 4-Cl substituent on the phenyl ring enhances lipophilicity and membrane penetration .
- Key Findings : Dual chloro substitution (3-Cl on benzene and 4-Cl on phenyl) correlates with higher Gram-positive inhibition (MIC ~8 µg/mL) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example, predicting regioselectivity in electrophilic substitution reactions at the sulfonamide nitrogen. Quantum mechanical/molecular mechanical (QM/MM) simulations assess binding to enzyme targets (e.g., bacterial PPTases) .
- Validation : Compare computed reaction pathways with experimental yields (e.g., sulfonamide alkylation vs. acylation).
Q. What crystallographic insights explain the compound's molecular interactions and stability?
- Methodology : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) reveals a monoclinic lattice (space group P2₁/c) with intermolecular N–H···O hydrogen bonds (2.89 Å) stabilizing the structure. Torsional angles between benzene and phenyl rings (~75°) indicate steric hindrance .
- Applications : Crystal packing data inform co-crystal design for enhanced solubility or controlled release.
Q. How should researchers resolve contradictions in reported bioactivity data for sulfonamide derivatives?
- Methodology :
- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., CLSI broth microdilution).
- Experimental Replication : Synthesize disputed compounds under controlled conditions (e.g., purity >98% via HPLC).
- Statistical Tools : Apply ANOVA to identify significant variables (e.g., substituent electronegativity vs. logP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
